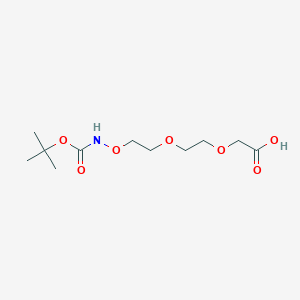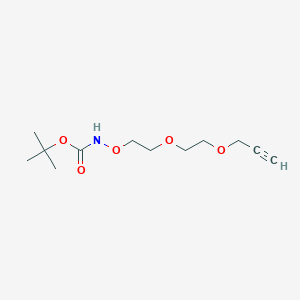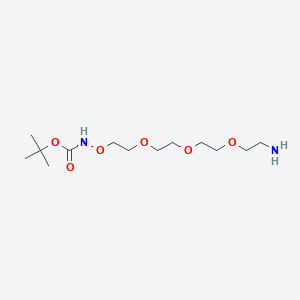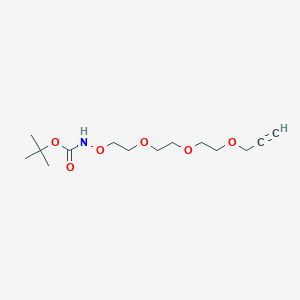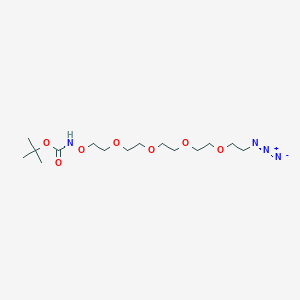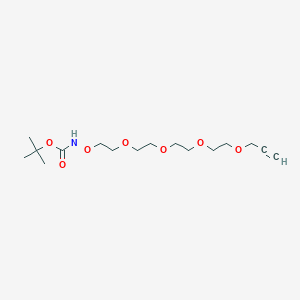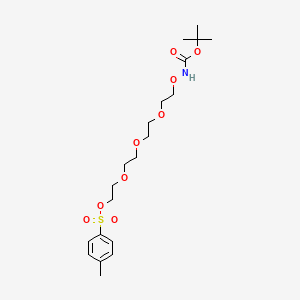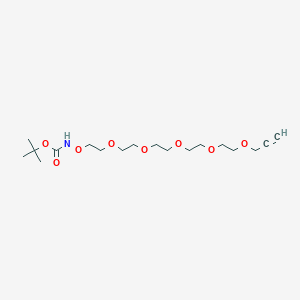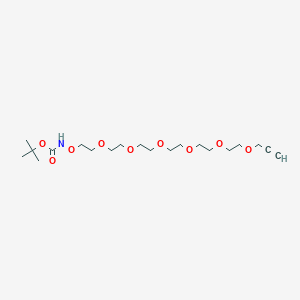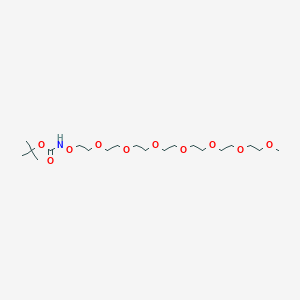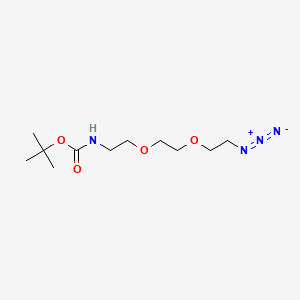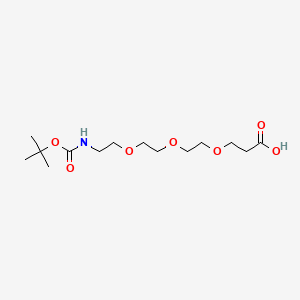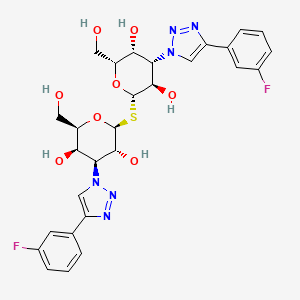
TD139
描述
科学研究应用
作用机制
奥利地高汀通过抑制半乳糖凝集素-3发挥作用,半乳糖凝集素-3是一种参与各种细胞过程的β-半乳糖苷结合凝集素。 通过与半乳糖凝集素-3结合,奥利地高汀阻止其与糖基化蛋白质的相互作用,从而抑制巨噬细胞的活化和成纤维细胞的募集,这是纤维化发展的核心 . 这种抑制导致纤维化和相关病理过程的减少 .
生化分析
Biochemical Properties
TD139 has been shown to interact with Galectin-3, a β-galactoside-binding lectin . It binds to human Galectin-3 with high affinity but has lower affinity towards mouse and rat homologs . This interaction is crucial in its role as an inhibitor, affecting the function of Galectin-3 .
Cellular Effects
This compound has been shown to exhibit effects on key cell types involved in IPF: it modulates macrophage phenotype and Galectin-3 expression, reduces the effects of key profibrotic growth factors that act on myofibroblasts, and inhibits epithelial–mesenchymal transition . In patients with IPF, this compound was shown to suppress Galectin-3 expression on bronchoalveolar lavage macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to Galectin-3. A single amino acid change corresponding to A146 in human Galectin-3 is sufficient for the observed reduction in the binding affinity of this compound . This binding interaction is crucial for its inhibitory effect on Galectin-3 .
Temporal Effects in Laboratory Settings
In a phase 1/2a clinical study, this compound was administered once daily for 14 days . It was well tolerated with no significant treatment-related side-effects. This compound was rapidly absorbed, with mean time taken to reach maximum plasma concentration values ranging from 0.6 to 3 hours and a plasma half-life of 8 hours .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the search results, it has been shown that genetic targeting or pharmacological inhibition of Galectin-3, which this compound does, dampens microglia reactivity and delays retinal degeneration in mouse models .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the search results. It is known that this compound inhibits Galectin-3, which has been associated with a spectrum of fibrotic diseases .
Transport and Distribution
This compound is well distributed in the body after administration. The concentration of this compound in the lung was found to be more than 567-fold higher than in the blood, with systemic exposure predicting exposure in the target compartment .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. Galectin-3, the target of this compound, is found in both intracellular milieu and extracellular space .
准备方法
合成路线和反应条件
奥利地高汀的合成涉及双半乳糖基硫烷结构的形成。 主要步骤包括用三唑部分对半乳糖基单元进行糖基化,然后形成硫烷连接 . 反应条件通常涉及使用合适的溶剂,例如二甲基甲酰胺,以及催化剂,例如三氟甲磺酸,以促进糖基化反应 .
工业生产方法
奥利地高汀的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 这可能包括使用连续流动反应器和先进的纯化技术,例如高效液相色谱,以分离所需产物 .
化学反应分析
反应类型
奥利地高汀会经历各种化学反应,包括:
氧化: 奥利地高汀可以被氧化形成相应的亚砜和砜。
还原: 奥利地高汀的还原会导致硫醇衍生物的形成。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 可以在碱性条件下使用胺和硫醇等亲核试剂.
主要产物
相似化合物的比较
类似化合物
TD139: 另一种在特发性肺纤维化中具有类似治疗应用的半乳糖凝集素-3抑制剂.
独特性
奥利地高汀因其特殊的双半乳糖基硫烷结构而独一无二,该结构对半乳糖凝集素-3具有高亲和力和选择性。 这种结构上的独特性有助于其有效的抑制作用和治疗潜力 .
属性
IUPAC Name |
(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-2-[(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N6O8S/c29-15-5-1-3-13(7-15)17-9-35(33-31-17)21-23(39)19(11-37)43-27(25(21)41)45-28-26(42)22(24(40)20(12-38)44-28)36-10-18(32-34-36)14-4-2-6-16(30)8-14/h1-10,19-28,37-42H,11-12H2/t19-,20-,21+,22+,23+,24+,25-,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIDGBAHDZEYMT-MQFIMZJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4C(C(C(C(O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)S[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F2N6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450824-22-2 | |
| Record name | Olitigaltin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450824222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TD-139 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12895 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OLITIGALTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Y0GUO72B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



